molecular formula C8H9NO4 B1289752 2-Amino-5-hydroxy-4-methoxybenzoic acid CAS No. 31839-21-1

2-Amino-5-hydroxy-4-methoxybenzoic acid

Cat. No. B1289752
Key on ui cas rn: 31839-21-1
M. Wt: 183.16 g/mol
InChI Key: UDLWJRJHSHVPGS-UHFFFAOYSA-N
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Patent
US08088766B2

Procedure details

5-Hydroxy-4-methoxy-2-nitro-benzoic acid (18 g, 84.51 mmol, J Indian Chem. Soc. 1970, 70, 925) is suspended in MeOH (1 L) and treated PtO2 (100 mg). The flask is flushed with hydrogen gas and the reaction mixture is stirred under hydrogen atmosphere (45 psi) for 4 hours. The reaction mixture is filtered through a celite plug and the solvent is removed under reduced pressure. The crude product is redissolved in DCM, dried (MgSO4) and concentrated to yield 15.06 g (82.3 mmol, 97%) of the desired product.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([N+:11]([O-])=O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]>CO.O=[Pt]=O>[NH2:11][C:5]1[CH:4]=[C:3]([O:14][CH3:15])[C:2]([OH:1])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
OC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred under hydrogen atmosphere (45 psi) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is flushed with hydrogen gas
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a celite plug
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is redissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 82.3 mmol
AMOUNT: MASS 15.06 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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